tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H27FN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine to form the intermediate 1-(4-fluoro-2-methylbenzyl)piperidine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .
Reaction Conditions:
Step 1: Reaction of 4-fluoro-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: Reaction of the intermediate with tert-butyl chloroformate in an organic solvent like dichloromethane, under basic conditions.
Chemical Reactions Analysis
tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl or piperidine moieties under suitable conditions
Scientific Research Applications
tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate
These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group.
Properties
IUPAC Name |
tert-butyl N-[1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-11-15(19)6-5-14(13)12-21-9-7-16(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,16H,7-10,12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALFHFSGCYZAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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